N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide
Description
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide is an organic compound that features a nitro group, a phenylsulfonyl group, and a thienyl group attached to a benzamide core
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c22-19(14-6-4-7-15(12-14)21(23)24)20-13-18(17-10-5-11-27-17)28(25,26)16-8-2-1-3-9-16/h1-12,18H,13H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQAXMGWGZSDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Amino derivatives: Formed through reduction of the nitro group.
Halogenated derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfonyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The thienyl group can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-nitro-N-(2-(1-piperazinyl)ethyl)benzamide: Similar structure but with a piperazinyl group instead of a thienyl group.
3-fluoro-N-[(2R)-2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzamide: Similar structure but with a fluoro group instead of a nitro group.
Uniqueness
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide is unique due to the combination of its nitro, phenylsulfonyl, and thienyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula: C₁₄H₁₅N₃O₃S
- Molecular Weight: 303.35 g/mol
- IUPAC Name: this compound
The presence of the nitro group and the benzenesulfonyl moiety is significant for its biological activity, influencing both its pharmacokinetic properties and its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a study evaluating various nitrobenzamide derivatives indicated that compounds with a similar structure exhibited significant cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| A549 | 6.26 ± 0.33 | High |
| HCC827 | 20.46 ± 8.63 | Moderate |
| NCI-H358 | 16.00 ± 9.38 | Moderate |
These results suggest that modifications in the chemical structure can enhance or reduce antitumor efficacy, making it essential to explore various derivatives for optimal activity .
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings are summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity |
|---|---|---|
| E. coli | 15 | Moderate |
| S. aureus | 10 | High |
These results indicate that the compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation: The compound appears to interfere with cellular pathways that promote tumor growth.
- DNA Binding: Similar compounds have shown a tendency to bind within the minor groove of DNA, potentially disrupting replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that nitro compounds can induce oxidative stress in cells, leading to apoptosis in cancerous cells.
Case Studies
A notable case study involved the application of this compound in a preclinical model of lung cancer. The compound was administered to mice bearing A549 xenografts, resulting in a significant reduction in tumor size compared to control groups treated with saline or vehicle alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
